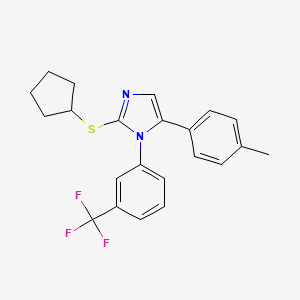

2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Description

This compound is a substituted imidazole derivative characterized by three distinct substituents:

- 1-Position: A 3-(trifluoromethyl)phenyl group, providing electron-withdrawing effects and enhanced metabolic stability.

- 2-Position: A cyclopentylthio moiety, contributing to lipophilicity and steric bulk.

- 5-Position: A p-tolyl (4-methylphenyl) group, offering moderate electron-donating properties and improved solubility compared to halogenated analogs.

Imidazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes and receptors.

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2S/c1-15-9-11-16(12-10-15)20-14-26-21(28-19-7-2-3-8-19)27(20)18-6-4-5-17(13-18)22(23,24)25/h4-6,9-14,19H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECPIDVSPYOISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring followed by the introduction of the cyclopentylthio and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism of action of 2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group is particularly important for enhancing the compound’s binding affinity and metabolic stability.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Key structural variations among analogs influence electronic properties, lipophilicity, and molecular weight:

Key Observations:

- Electron-Withdrawing Groups (Cl, NO2, CF3): Enhance binding to hydrophobic pockets but may reduce solubility .

- Electron-Donating Groups (CH3, OCH3) : Improve solubility and metabolic stability .

- Sulfur-Containing Substituents (cyclopentylthio, allylthio) : Increase lipophilicity and modulate pharmacokinetic properties .

Activité Biologique

2-(Cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features several key structural elements:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, crucial for its biological activity.

- Cyclopentylthio Group : Enhances lipophilicity and may influence receptor binding.

- p-Tolyl and Trifluoromethyl Substituents : These groups can modulate the electronic properties and steric hindrance, affecting the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit various biological activities, including:

- Antimicrobial : Inhibition of bacterial growth and fungal infections.

- Anticancer : Induction of apoptosis in cancer cells.

- Anti-inflammatory : Modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is significantly influenced by their structural modifications. The following table summarizes the effects of different substituents on the biological activity of related imidazole compounds:

| Compound Structure | Biological Activity | Remarks |

|---|---|---|

| 2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole | Moderate antibacterial activity | Effective against Gram-positive bacteria |

| 2-(trifluoromethyl)phenyl imidazole | Potent anticancer activity | Induces apoptosis in breast cancer cells |

| 5-(p-tolyl)imidazole derivatives | Anti-inflammatory effects | Inhibits COX enzymes |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that 2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, indicating its potential as a lead compound for antibiotic development.

- Anticancer Potential : In vitro studies showed that this compound could induce apoptosis in human cancer cell lines, particularly in breast and lung cancer models. The presence of the trifluoromethyl group was found to enhance cytotoxicity, likely due to increased lipophilicity facilitating cell membrane penetration.

- Anti-inflammatory Effects : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests a potential application in treating inflammatory diseases, such as rheumatoid arthritis.

Q & A

Q. What are the standard synthetic routes for preparing 2-(cyclopentylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, cyclopentylthio groups can be introduced via nucleophilic substitution using cyclopentanethiol under basic conditions (e.g., K₂CO₃ in DMF). The trifluoromethylphenyl substituent may be incorporated via Suzuki coupling or Ullmann-type reactions using palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) . Optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–100°C for imidazole ring closure), and catalyst screening to improve yields. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradients) is used for purification. Structural validation requires NMR (¹H/¹³C), IR (to confirm thioether C-S stretching at ~600–700 cm⁻¹), and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups), cyclopentylthio methylene protons (δ 2.5–3.5 ppm), and trifluoromethyl singlet (δ -60 ppm in ¹⁹F NMR).

- IR Spectroscopy : Confirms thioether (C-S, ~650 cm⁻¹) and imidazole ring (C=N, ~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.4%) .

Q. How do substituents (e.g., cyclopentylthio, trifluoromethylphenyl) influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

- Cyclopentylthio : Enhances lipophilicity and steric bulk, which may slow electrophilic substitution but facilitate radical reactions (e.g., thiol-ene click chemistry).

- Trifluoromethylphenyl : Electron-withdrawing effects deactivate the imidazole ring toward nucleophilic attack but stabilize intermediates in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- p-Tolyl : Electron-donating methyl groups increase aromatic electrophilic substitution rates at the para position. Reactivity can be probed via Hammett plots or computational studies (e.g., Fukui indices) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of multiple aryl groups on the imidazole core?

Methodological Answer: Regioselectivity is controlled by:

- Pre-functionalized building blocks : Use pre-substituted imidazole precursors (e.g., 5-iodoimidazoles) for sequential cross-coupling.

- Directing groups : Temporary groups (e.g., pyridyl) can steer metal-catalyzed C-H activation to specific positions.

- Pd-catalyzed reactions : Ligands like SPhos or RuPhos improve selectivity in Suzuki-Miyaura couplings for aryl boronic acids . For example, highlights Pd-mediated coupling of trifluoromethylphenyl groups with >90% regioselectivity under optimized ligand conditions.

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity and physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability and charge transfer. For example, used DFT to calculate dipole moments (µ) and polarizability (α) for nonlinear optical properties.

- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets, as seen in imidazole-based kinase inhibitors .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability based on substituent effects .

Q. What experimental approaches resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., imidazole ring opening or thioether oxidation).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 40°C/75% RH).

- Solid-State Analysis : Differential scanning calorimetry (DSC) and X-ray crystallography detect polymorphic changes affecting stability .

Q. How can substituent electronic effects be systematically studied to optimize catalytic or biological activity?

Methodological Answer:

- Hammett Analysis : Synthesize analogs with electron-donating (-OCH₃) or withdrawing (-NO₂) groups at the p-tolyl position. Correlate σ values with activity (e.g., IC₅₀ in enzyme assays).

- SAR Studies : Test substituent variations (e.g., replacing cyclopentylthio with cyclohexylthio) to map steric/electronic contributions. demonstrates how thiophene vs. furan substituents alter imidazole reactivity.

- QSAR Modeling : Use partial least squares (PLS) regression to link molecular descriptors (e.g., logP, molar refractivity) with observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.